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Introduction
Fosthiazate, an organophosphate nematicide and insecticide, is primarily used in agriculture to

control a range of soil-dwelling nematodes and insects. Its mechanism of action involves the

inhibition of acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the

nervous system. This in-depth technical guide provides a comprehensive overview of the

toxicological profile of fosthiazate in various mammalian models, summarizing key findings

from acute, subchronic, and chronic toxicity studies, as well as its genotoxic, reproductive,

developmental, and neurotoxic potential. The information presented is intended to serve as a

valuable resource for researchers, scientists, and professionals involved in drug development

and safety assessment.

Executive Summary of Toxicological Endpoints
The toxicological effects of fosthiazate are primarily linked to its potent cholinesterase-

inhibiting properties. The major adverse effects observed in mammalian studies include

inhibition of red blood cell and brain acetylcholinesterase activity, cytoplasmic vacuolation of

the adrenocortical zona fasciculata, and anemia. Females appear to be more susceptible to

cholinesterase inhibition than males in rat studies. Fosthiazate has not been found to be

carcinogenic or teratogenic in the studies evaluated.
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Acute Toxicity
Fosthiazate exhibits high acute toxicity via the oral route and moderate toxicity via the dermal

and inhalation routes.

Table 1: Acute Toxicity of Fosthiazate

Test Type Species Route LD50/LC50 Reference

Oral LD50 Rat Oral
3.6 - 7.5 mg/kg

bw

Dermal LD50 Rat Dermal
188 - 449 mg/kg

bw

Inhalation LC50 Rat Inhalation (4h)
0.059 - 0.169

mg/L

Experimental Protocols: Acute Toxicity Studies
Oral LD50 in Rats:

Test Guideline: OECD 401 (or equivalent).

Animals: Young adult Wistar rats (5/sex/group).

Administration: Single oral gavage dose.

Dose Levels: A range of doses to determine the lethal dose for 50% of the animals.

Observation Period: 14 days.

Endpoints: Clinical signs of toxicity (including cholinergic signs such as tremors, salivation,

and lacrimation), mortality, body weight changes, and gross necropsy.

Subchronic Toxicity
Repeated oral administration of fosthiazate in 90-day studies in rats and dogs has been

conducted to determine its subchronic toxicity.
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Table 2: Subchronic Oral Toxicity of Fosthiazate

Species Study Duration NOAEL LOAEL Key Findings

Rat 90-day
0.1 mg/kg

bw/day

0.5 mg/kg

bw/day

Inhibition of brain

and erythrocyte

AChE activity.

Dog 1-year
0.05 mg/kg

bw/day

0.25 mg/kg

bw/day

Inhibition of brain

and erythrocyte

AChE activity.

Experimental Protocols: 90-Day Oral Toxicity Study in
Rats

Test Guideline: OECD 408.

Animals: Wistar rats (10/sex/group).

Administration: Daily oral gavage for 90 days.

Dose Levels: 0, 0.1, 0.5, and 2.5 mg/kg bw/day.

Endpoints: Clinical observations, body weight, food consumption, hematology, clinical

chemistry (including plasma, erythrocyte, and brain AChE activity), urinalysis, organ weights,

and histopathology.

Chronic Toxicity and Carcinogenicity
Long-term exposure to fosthiazate has been evaluated in a combined chronic toxicity and

carcinogenicity study in rats.

Table 3: Chronic Toxicity and Carcinogenicity of Fosthiazate
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Species Study Duration NOAEL LOAEL Key Findings

Rat 2-year
0.205 mg/kg

bw/day
-

Inhibition of

acetylcholinester

ase activity. No

evidence of

carcinogenicity.

[1]

Experimental Protocols: Combined Chronic
Toxicity/Carcinogenicity Study in Rats

Test Guideline: OECD 453.

Animals: Wistar rats (50/sex/group).

Administration: Dietary administration for 104 weeks.

Dose Levels: Concentrations in the diet corresponding to different mg/kg bw/day doses.

Endpoints: Clinical signs, body weight, food consumption, hematology, clinical chemistry

(including AChE activity), urinalysis, organ weights, gross pathology, and comprehensive

histopathology.

Genotoxicity
Fosthiazate has been evaluated in a battery of in vitro and in vivo genotoxicity assays.

Table 4: Genotoxicity of Fosthiazate
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Assay Test System
Metabolic
Activation

Result

Bacterial Reverse

Mutation Assay (Ames

Test)

Salmonella

typhimurium strains

TA98, TA100, TA1535,

TA1537

With and without S9 Negative

In vitro Chromosome

Aberration Test

Chinese Hamster

Ovary (CHO) cells
With and without S9 Negative

In vivo Micronucleus

Test
Mouse bone marrow N/A Negative

Experimental Protocols: Genotoxicity Assays
Bacterial Reverse Mutation Assay (Ames Test):

Test Guideline: OECD 471.

Test System:Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537.

Procedure: Plate incorporation method with and without Aroclor 1254-induced rat liver S9

fraction for metabolic activation.

In vitro Chromosome Aberration Test:

Test Guideline: OECD 473.

Test System: Chinese Hamster Ovary (CHO) cells.

Procedure: Cells were exposed to fosthiazate with and without S9 metabolic activation,

followed by metaphase analysis for chromosomal aberrations.

In vivo Micronucleus Test:

Test Guideline: OECD 474.

Test System: Male and female mice.
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Procedure: Animals were administered fosthiazate by oral gavage. Bone marrow was

collected at 24 and 48 hours post-dosing to assess the frequency of micronucleated

polychromatic erythrocytes.

Reproductive and Developmental Toxicity
The effects of fosthiazate on reproduction and development have been investigated in a two-

generation study in rats and a developmental toxicity study in rabbits.

Table 5: Reproductive and Developmental Toxicity of Fosthiazate

Species Study Type
Parental
NOAEL

Offspring
NOAEL

Developme
ntal NOAEL

Key
Findings

Rat
2-Generation

Reproduction

0.25 mg/kg

bw/day

0.25 mg/kg

bw/day
-

Disturbance

of estrous

cyclicity,

prolonged

mating and

gestation

periods at

higher doses.

[1]

Rabbit
Development

al Toxicity

0.3 mg/kg

bw/day

(maternal)

-
1 mg/kg

bw/day

No

teratogenic

effects

observed.

Experimental Protocols:
Two-Generation Reproductive Toxicity Study in Rats:

Test Guideline: OECD 416.

Animals: Wistar rats.

Administration: Dietary administration to F0 and F1 generations.
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Endpoints: Parental clinical signs, body weight, food consumption, reproductive

performance (mating, fertility, gestation, parturition, lactation), and offspring viability,

growth, and development.

Developmental Toxicity Study in Rabbits:

Test Guideline: OECD 414.

Animals: Pregnant New Zealand White rabbits.

Administration: Oral gavage during organogenesis (gestation days 6-18).

Endpoints: Maternal clinical signs, body weight, food consumption, and detailed

examination of fetuses for external, visceral, and skeletal abnormalities.

Neurotoxicity
As an organophosphate, the primary neurotoxic effect of fosthiazate is the inhibition of

acetylcholinesterase. Specific studies have also been conducted to assess the potential for

delayed neurotoxicity.

Table 6: Neurotoxicity of Fosthiazate

Species Study Type NOAEL Key Findings

Hen
Acute Delayed

Neurotoxicity
37.5 mg/kg bw

No clinical or

histopathological

signs of delayed

neurotoxicity.

Experimental Protocols: Acute Delayed Neurotoxicity
Study in Hens

Test Guideline: OECD 418.

Animals: Adult domestic hens.

Administration: Single oral dose.
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Observation Period: 21 days.

Endpoints: Clinical observations for ataxia and paralysis, and histopathological examination

of the brain, spinal cord, and peripheral nerves.

Metabolism and Toxicokinetics
Fosthiazate is readily absorbed, metabolized, and excreted in rats. The primary routes of

metabolism are oxidation and hydrolysis.

Signaling Pathways and Experimental Workflows
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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